2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base to form 5-(benzyloxy)-2-fluorophenol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to form a phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)-1,3-dioxolane: Similar structure but with a hydroxyl group instead of fluorine.
2-(5-(Benzyloxy)-2-hydroxyphenyl)-1,3-dioxolane: Contains a hydroxy group instead of fluorine.
2-(5-(Benzyloxy)-2-chlorophenyl)-1,3-dioxolane: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also influence the compound’s biological activity, potentially enhancing its efficacy in therapeutic applications .
Properties
Molecular Formula |
C16H15FO3 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-(2-fluoro-5-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H15FO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
InChI Key |
WHVQTEAMHNHCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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